molecular formula C17H17Cl2NO2S B6044865 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No. B6044865
M. Wt: 370.3 g/mol
InChI Key: HRLSUIQOMRUGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide, also known as DTTA, is a synthetic compound that has been widely used in scientific research applications. It is a thiol-reactive compound that is often used as a reducing agent to break disulfide bonds in proteins.

Mechanism of Action

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide works by breaking disulfide bonds in proteins, which can alter their structure and function. Disulfide bonds are important for protein stability, and breaking them can lead to changes in protein activity and function. 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide can also react with other thiol-containing molecules, such as glutathione, which can affect cellular redox balance.
Biochemical and Physiological Effects:
2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It can affect protein structure and function, alter cellular redox balance, and modulate signaling pathways. 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide has a number of advantages for lab experiments, including its well-established synthesis method and thiol-reactive properties. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research on 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of new drugs and therapies based on 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide's thiol-reactive properties. Another area of interest is the study of 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide's effects on cellular redox balance and signaling pathways. Additionally, there is potential for the development of new methods for protein structure determination and drug discovery using 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide.

Synthesis Methods

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with sodium thioacetate to form 2-(2,4-dichlorobenzylthio)acetate. This compound is then reacted with 2-ethoxyaniline to form 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide. The synthesis method of 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide is well-established and has been used in many research studies.

Scientific Research Applications

2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research applications due to its thiol-reactive properties. It is often used as a reducing agent to break disulfide bonds in proteins, which allows for the study of protein structure and function. 2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S/c1-2-22-16-6-4-3-5-15(16)20-17(21)11-23-10-12-7-8-13(18)9-14(12)19/h3-9H,2,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLSUIQOMRUGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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